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Compound of Interest

Compound Name: 1-Boc-2-methylipiperazine

Cat. No.: B053542

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-methylpiperazine, a chiral derivative of piperazine, has emerged as a critical
building block in modern medicinal chemistry. Its unique structural features, including a
stereocenter adjacent to a nucleophilic nitrogen and an orthogonally protected secondary
amine, provide a versatile platform for the synthesis of complex, biologically active molecules.
This guide offers a comprehensive technical overview of (S)-1-Boc-2-methylpiperazine,
including its chemical identity, physicochemical properties, synthesis, and pivotal role in the
development of novel therapeutics, particularly in the areas of central nervous system (CNS)
disorders and oncology.

Core Chemical Identifiers

The fundamental identifiers for (S)-1-Boc-2-methylpiperazine are essential for its accurate
sourcing and application in research and development.
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Identifier Value Source(s)
CAS Number 169447-70-5 [1]
Molecular Formula C10H20N202 [2]
Molecular Weight 200.28 g/mol [2]

tert-butyl (2S)-2-
IUPAC Name methylpiperazine-1-

carboxylate

[2]

(S)-tert-Butyl 2-

methylpiperazine-1-

Synonyms carboxylate, (S)-N-Boc-2-

methylpiperazine, (S)-1-Boc-2-

methl-piperazine

[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-Boc-2-methylpiperazine

is crucial for its handling, reaction optimization, and formulation.
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Property Value Source(s)
Appearance White to off-white solid [1]
Melting Point 34-36 °C [3]
Boiling Point 268.7+15.0 °C (Predicted) [3]
Density 0.997+0.06 g/cm3 (Predicted) [3]
B Soluble in organic solvents like
Solubility [4]
ethanol and methanol.
pKa 8.49+0.40 (Predicted) [3]
C[C@H]1CNCCN1C(=0)OC(C
SMILES [ ] (FO)0c( [2]
)(©)C
DATRVIMZZZNVHMP-
InChlKey [2]
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Synthesis and Mechanistic Insights

The regioselective mono-N-Boc protection of (S)-2-methylpiperazine is a critical transformation

that enables its use as a versatile building block. A common and efficient method involves a

carefully orchestrated sequence of reactions to ensure the Boc group is introduced at the less

sterically hindered N1 position.

Experimental Protocol: Regioselective N-Boc Protection

This protocol details a widely used method for the synthesis of (S)-1-Boc-2-methylpiperazine.

[5]

Materials:

¢ (S)-2-methylpiperazine

o Tetrahydrofuran (THF), anhydrous

e n-Butyllithium (n-BuLi) in hexanes
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o tert-Butyldimethylsilyl chloride (TBDMSCI)
o Di-tert-butyl dicarbonate ((Boc)20)

o Water (H20)

e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

» Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash
chromatography system)

Procedure:

o Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous THF.

o Add n-butyllithium (2.0 eq) to the solution at room temperature and stir for 30 minutes.
e Add tert-butyldimethylsilyl chloride (1.0 eq) and continue stirring for 1 hour.

« Introduce di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture and stir for an additional
hour.

e Quench the reaction by adding water.
o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
o Concentrate the organic phase under reduced pressure.

 Purify the crude product via flash chromatography to yield (S)-1-N-Boc-2-methylpiperazine.

Rationale Behind the Synthetic Strategy

The success of this synthesis hinges on the strategic use of reagents to control the
regioselectivity of the Boc protection.
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Synthesis Workflow for (S)-1-Boc-2-methylpiperazine

Activation and Silylation

Click to download full resolution via product page

Caption: A workflow diagram illustrating the key steps in the regioselective synthesis of (S)-1-
Boc-2-methylpiperazine.

e Role of n-Butyllithium (n-BuLi): The two nitrogen atoms in (S)-2-methylpiperazine have
different steric environments. The N1 nitrogen is less sterically hindered than the N4
nitrogen, which is adjacent to the methyl group. However, direct reaction with (Boc)20 can
lead to a mixture of N1- and N4-protected products, as well as the di-protected species. The
use of a strong base like n-BuLi deprotonates both nitrogen atoms, increasing their
nucleophilicity.

o The Crucial Role of TBDMSCI: The introduction of a bulky silyl protecting group, tert-
butyldimethylsilyl (TBDMS), is the key to achieving high regioselectivity. The silyl group
preferentially reacts with the less sterically hindered N4-anion. This transient protection of
the N4 position effectively blocks it from reacting with the subsequently added (Boc)20. Silyl
groups are known to influence reactivity and selectivity in organic synthesis, and in this case,
the steric bulk of the TBDMS group directs the acylation to the desired nitrogen.[6][7]

» Regioselective Boc-protection: With the N4 position temporarily shielded, the (Boc)z0 is
directed to the more accessible N1 nitrogen, leading to the desired (S)-1-Boc-2-
methylpiperazine as the major product. The subsequent agueous workup removes the silyl
protecting group.

Applications in Drug Discovery and Development
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The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs.[8] The introduction of a chiral center, as in (S)-1-Boc-2-methylpiperazine,
allows for fine-tuning of the molecule's three-dimensional structure, which can significantly
enhance its binding affinity and selectivity for biological targets.[1]

As a Chiral Building Block in CNS Drug Discovery

Piperazine derivatives are widely used in the development of drugs targeting the central
nervous system due to their ability to cross the blood-brain barrier and interact with various
neurotransmitter receptors.[9] The stereochemistry of substituents on the piperazine ring can
have a profound impact on the pharmacological activity of these compounds. For instance, in
the development of muscarinic M2 selective ligands, the (R)-2-methyl-substituted piperazines
showed significantly enhanced levels of acetylcholine after oral administration in preclinical
models, highlighting the importance of the methyl group's stereochemistry.[10]

In the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[10] The piperazine moiety is a
common feature in many kinase inhibitors, often serving as a solvent-exposed linker that can
be modified to improve physicochemical properties and target engagement.[11] The
stereochemistry of substituents on the piperazine ring can influence the molecule's
conformation and its interaction with the kinase active site. While specific examples directly
citing the (S)-2-methylpiperazine moiety in late-stage clinical kinase inhibitors are not readily
available in the public domain, the general principles of chiral recognition in drug-target
interactions strongly suggest its potential for developing more selective and potent inhibitors.
For example, the synthesis of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, utilizes
a piperazine derivative, and its radiolabeled form has been evaluated as a PET tracer.[12]

In the Development of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an important therapeutic target for inflammatory diseases such
as chronic obstructive pulmonary disease (COPD).[13] (S)-1-Boc-2-methylpiperazine has
been utilized in the synthesis of pyrazolo[3,4-b]pyridine-based dual pharmacophores that act
as PDE4-muscarinic antagonists.[1] The chiral methyl group in the piperazine ring can provide
specific steric and electronic interactions within the PDE4 active site, contributing to the
compound's potency and selectivity.
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Role of (S)-1-Boc-2-methylpiperazine in SAR studies.
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Caption: A conceptual diagram illustrating the role of (S)-1-Boc-2-methylpiperazine in
structure-activity relationship studies.

Conclusion

(S)-1-Boc-2-methylpiperazine is a high-value chiral building block with significant applications
in drug discovery and development. Its well-defined stereochemistry and the versatility of the
Boc-protected piperazine scaffold make it an indispensable tool for medicinal chemists. The
ability to introduce a chiral center with a specific orientation allows for the exploration of three-
dimensional chemical space, leading to the development of more potent, selective, and safer
therapeutics. As the demand for novel drugs with improved pharmacological profiles continues
to grow, the importance of chiral intermediates like (S)-1-Boc-2-methylpiperazine in the
synthesis of next-generation medicines is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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